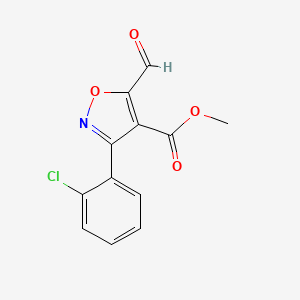

Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-4-2-3-5-8(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXFDJXPWWDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668550 | |

| Record name | Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682352-78-9 | |

| Record name | Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The strategic introduction of a 2-chlorophenyl moiety at the 3-position, a methyl carboxylate at the 4-position, and a reactive formyl group at the 5-position creates a versatile scaffold for the development of novel therapeutic agents. This document outlines a robust, multi-step synthetic pathway, beginning with fundamental precursors and culminating in the target molecule. We provide detailed, step-by-step experimental protocols, an in-depth analysis of the reaction mechanisms, and a full spectroscopic and chromatographic characterization of the final compound and key intermediates. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1][5] The unique electronic properties and structural rigidity of the isoxazole ring allow it to act as a bioisostere for other functional groups and to engage in specific interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[3][4]

The target molecule, this compound, is particularly noteworthy due to its specific substitution pattern:

-

3-(2-chlorophenyl) group: The presence of a halogenated phenyl ring can enhance lipophilicity and modulate the electronic properties of the isoxazole core, often leading to improved biological activity.

-

4-Carboxylate group: The methyl ester at this position serves as a key synthetic handle for further derivatization, such as amidation, to create libraries of related compounds for structure-activity relationship (SAR) studies.

-

5-Formyl group: The aldehyde functionality is a highly versatile reactive group, enabling subsequent modifications through reactions like reductive amination, Wittig reactions, or condensation, thereby providing a gateway to a diverse range of complex molecular architectures.

This guide details a logical and efficient synthetic strategy for accessing this valuable chemical entity.

Retrosynthetic Analysis and Strategic Rationale

A sound synthetic plan begins with a logical retrosynthetic analysis to deconstruct the target molecule into simpler, readily available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Our forward synthesis is designed based on this analysis and involves three key transformations:

-

Claisen Condensation: The synthesis initiates with the acylation of a β-ketoester, ethyl acetoacetate, with 2-chlorobenzoyl chloride. This reaction constructs the core carbon skeleton required for the subsequent cyclization.

-

Isoxazole Synthesis: The resulting β-diketoester undergoes a classic cyclocondensation reaction with hydroxylamine hydrochloride. This step efficiently forms the central isoxazole ring, a robust and widely utilized method for synthesizing this heterocycle from 1,3-dicarbonyl precursors.[6][7]

-

Vilsmeier-Haack Formylation: The final and most critical step is the introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation. It utilizes a pre-formed electrophilic iminium species (the Vilsmeier reagent) to formylate electron-rich aromatic and heterocyclic systems.[8][9] The methyl group at the 5-position of the isoxazole intermediate serves as the reactive site for this electrophilic substitution.

Overall Synthetic Workflow

The forward synthesis proceeds through a logical sequence, starting from commercially available materials and progressively building molecular complexity.

Caption: Overall multi-step synthetic workflow.

Detailed Experimental Protocols

All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

-

Preparation of the β-Diketone Intermediate:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere at 0 °C, add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise over 20 minutes.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 2-chlorobenzoyl chloride (17.5 g, 0.10 mol) in THF (50 mL) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor completion by TLC.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate is used in the next step without further purification.

-

-

Isoxazole Ring Formation:

-

Dissolve the crude β-diketone from the previous step in ethanol (200 mL).

-

Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) to the solution.

-

Heat the mixture to reflux and maintain for 6 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude solid from ethanol/water to afford Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate as a crystalline solid.

-

Synthesis of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

-

Transesterification:

-

Suspend the ethyl ester (0.10 mol) in methanol (250 mL).

-

Add concentrated sulfuric acid (2 mL) as a catalyst.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Preparation of the Vilsmeier Reagent:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).[8][10]

-

-

Formylation:

-

To the pre-formed Vilsmeier reagent, add a solution of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in DMF (20 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate.

-

Stir until the ice has completely melted, then extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the pure title compound.

-

Characterization and Structural Elucidation

The identity and purity of the synthesized this compound were confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Purity was assessed using a reverse-phase HPLC method.[11]

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity | >98% |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product.

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 10.15 | Singlet (s) | 1H, Aldehyde (-CHO) |

| 7.50 - 7.65 | Multiplet (m) | 4H, Aromatic (2-chlorophenyl) |

| 3.95 | Singlet (s) | 3H, Ester (-OCH₃) |

Table 2: ¹³C NMR (101 MHz, CDCl₃) Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 185.2 | Aldehyde Carbonyl (C=O) |

| 168.0 | Isoxazole C5 |

| 162.5 | Ester Carbonyl (C=O) |

| 160.1 | Isoxazole C3 |

| 134.0 - 127.0 | Aromatic Carbons (6C) |

| 115.8 | Isoxazole C4 |

| 52.8 | Ester Methyl (-OCH₃) |

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Data

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950 | C-H Stretch | -OCH₃ |

| ~2850, 2750 | C-H Stretch | Aldehyde |

| ~1730 | C=O Stretch | Ester |

| ~1695 | C=O Stretch | Aldehyde |

| ~1610 | C=N Stretch | Isoxazole Ring |

| ~1590 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~760 | C-Cl Stretch | Aryl Chloride |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Calculated Mass [M+H]⁺ | C₁₂H₉ClNO₄⁺: 266.0215 |

| Observed Mass [M+H]⁺ | 266.0211 |

Mechanistic Insight: The Vilsmeier-Haack Reaction

Understanding the mechanism provides insight into the reaction's selectivity and requirements.

Caption: Mechanism of the Vilsmeier-Haack formylation.

The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[8] The electron-rich isoxazole ring, specifically the activated methyl group at the C5 position, then attacks this reagent. The subsequent intermediate eliminates a proton to form a stable iminium adduct. During aqueous workup, this adduct is readily hydrolyzed to yield the final aldehyde product.

Conclusion and Future Outlook

This guide has successfully outlined a reliable and reproducible synthetic route for this compound. The methodology employs well-established, high-yielding reactions, ensuring efficient access to this valuable heterocyclic building block. Comprehensive characterization data confirms the structure and high purity of the final compound.

The strategic placement of three distinct functional groups—an aryl moiety, an ester, and an aldehyde—renders this molecule an exceptionally versatile platform for further chemical exploration. It is an ideal starting point for the synthesis of extensive compound libraries aimed at discovering new therapeutic agents, particularly in the fields of oncology and infectious diseases. Future work will focus on leveraging the reactivity of the formyl group to generate a diverse portfolio of derivatives for biological screening.

References

-

Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

-

ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. [Link]

-

MDPI. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2013). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. [Link]

-

Indian Academy of Sciences. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. [Link]

-

Scholars Research Library. (2014). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

-

JETIR. (2020). Synthesis, characterization and biological evaluation of some isoxazole derivatives from various chalcones. [Link]

-

Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. [Link]

-

MDPI. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

PubChem - National Institutes of Health. Isoxazole. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. jetir.org [jetir.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies [sielc.com]

A Technical Guide to the Physicochemical Properties of Isoxazole Carboxylate Derivatives in Drug Discovery

Foreword: The Isoxazole Carboxylate Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands out as a versatile and highly valuable heterocyclic scaffold.[1][2][3][4] Its unique electronic properties and structural features have led to its incorporation into a multitude of clinically approved drugs, spanning a wide range of therapeutic areas including antimicrobial, anti-inflammatory, and anticancer agents.[1][3][5] When functionalized with a carboxylate group, the resulting isoxazole carboxylate derivatives present a compelling profile for drug development professionals. This carboxylate handle not only provides a key interaction point for biological targets but also significantly influences the molecule's overall physicochemical properties, which are paramount for its absorption, distribution, metabolism, and excretion (ADME) profile.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the critical physicochemical properties of isoxazole carboxylate derivatives. We will delve into the causality behind experimental choices for measuring these properties and provide detailed, field-proven protocols to ensure the generation of reliable and reproducible data.

The Crucial Role of Physicochemical Properties

The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical characteristics. For isoxazole carboxylate derivatives, a thorough understanding of these properties is not merely academic; it is a critical prerequisite for successful drug design and optimization. Key parameters such as lipophilicity, acidity (pKa), solubility, and metabolic stability dictate a compound's fate in the body and ultimately its therapeutic efficacy and safety.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug action. It is a key determinant of a drug's ability to cross biological membranes, bind to its target, and avoid excessive accumulation in fatty tissues.[6] The octanol-water partition coefficient (LogP for neutral species, LogD for a specific pH) is the industry-standard measure of lipophilicity.

For isoxazole carboxylate derivatives, the interplay between the relatively lipophilic isoxazole ring and the hydrophilic carboxylate group creates a delicate balance. The substitution pattern on the isoxazole ring can be systematically modified to fine-tune the overall lipophilicity of the molecule.[6][7]

Experimental Determination of LogD: The Shake-Flask Method

The shake-flask method remains the "gold standard" for LogD determination due to its direct measurement principle.[8][9][10] The causality behind this choice lies in its foundation in thermodynamic equilibrium, providing a robust and reproducible value.

Protocol 2.1: LogD Determination by Shake-Flask Method

Objective: To determine the octanol-water distribution coefficient (LogD) of an isoxazole carboxylate derivative at a physiologically relevant pH (e.g., 7.4).

Materials:

-

Test compound (isoxazole carboxylate derivative)

-

1-Octanol (pre-saturated with buffer)

-

Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

DMSO (for stock solution)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.[9] Allow the phases to separate completely before use. This step is critical to prevent volume changes during the partitioning experiment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[9]

-

Partitioning Experiment:

-

In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and an equal volume of pre-saturated 1-octanol. The total volume should be sufficient for accurate quantification.

-

Add a small aliquot of the compound's DMSO stock solution to the vial. The final concentration of the test compound should be low enough to avoid solubility issues in either phase, and the final DMSO concentration should be minimal (e.g., <1%).

-

Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate partitioning.

-

-

Equilibration: Place the vial on a shaker or rotator and agitate gently for a sufficient time to reach equilibrium (typically 1-24 hours). Overnight incubation is common to ensure thermodynamic equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the octanol and aqueous phases.[10]

-

Sampling: Carefully withdraw a precise aliquot from both the upper (octanol) and lower (aqueous) phases. Extreme care must be taken to avoid cross-contamination of the phases.[10]

-

Quantification: Analyze the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Self-Validation: The protocol's integrity is maintained by running a control compound with a known LogD value in parallel. The sum of the compound recovered from both phases should also be close to 100% of the initial amount added, accounting for experimental variability.

Table 1: Representative Lipophilicity Data for Isoxazole Carboxylate Derivatives

| Compound ID | Substituent (R) | LogD (pH 7.4) |

| ISOX-001 | -H | 1.85 |

| ISOX-002 | -CH3 | 2.30 |

| ISOX-003 | -Cl | 2.65 |

| ISOX-004 | -OCH3 | 2.10 |

Diagram 1: Workflow for LogD Determination

Caption: Shake-Flask LogD Determination Workflow.

Acidity (pKa): The Key to Ionization State

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For isoxazole carboxylate derivatives, the carboxylic acid group is the primary ionizable center. Its pKa value is critical as it dictates the charge state of the molecule in different physiological compartments, which in turn affects solubility, membrane permeability, and target binding. The isoxazole ring itself is a very weak base.[11]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[12][13][14][15] It is chosen for its precision in tracking pH changes upon the addition of a titrant, allowing for the direct observation of the ionization event.

Protocol 3.1: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the carboxylic acid group on an isoxazole carboxylate derivative.

Materials:

-

Test compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed)

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Accurately weigh and dissolve the test compound in degassed deionized water to a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to aqueous conditions.[15][16] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12][14]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to prevent interference from atmospheric CO2.[12][14] Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Titration:

-

If titrating the acidic form, slowly add the standardized NaOH solution in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[12] This can be determined from the first derivative of the titration curve, where the equivalence point is the peak.

-

Trustworthiness: The accuracy of this protocol is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to confirm the concentration of the titrant and the overall system performance.

Diagram 2: Relationship between pH, pKa, and Ionization

Caption: Ionization state of a carboxylate at different pH values.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. For isoxazole carboxylate derivatives, solubility is heavily influenced by the pKa of the carboxylate and the lipophilicity of the overall molecule. The ionized form (-COO⁻) is generally more soluble than the neutral form (-COOH).

Experimental Determination of Kinetic Solubility

For early-stage drug discovery, kinetic solubility assays are preferred due to their high-throughput nature.[17][18][19] These assays measure the concentration of a compound in solution after a short incubation period, starting from a DMSO stock solution. This approach is chosen for its speed and relevance to the conditions often encountered in high-throughput screening (HTS) bioassays.

Protocol 4.1: Kinetic Solubility Determination by Shake-Flask Method

Objective: To determine the kinetic solubility of an isoxazole carboxylate derivative in an aqueous buffer.

Materials:

-

Test compound (as a 10-20 mM DMSO stock solution)[20]

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well filter plates (e.g., 0.45 µm pore size)

-

96-well collection plates

-

Plate shaker/thermomixer

-

Plate reader or other analytical instrument (HPLC-UV, LC-MS)

Procedure:

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of a 96-well plate containing a larger volume (e.g., 98-198 µL) of PBS buffer.[17][20][21] Prepare in duplicate or triplicate.

-

Incubation: Seal the plate and place it on a thermomixer. Shake at a consistent speed (e.g., 850 rpm) and temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[20]

-

Filtration: Stack the incubation plate on top of a 96-well filter plate, which is in turn placed on a collection plate. Centrifuge the assembly to filter out any precipitated compound.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate of the collection plate. This is typically done using HPLC-UV or LC-MS by comparing the response to a standard curve prepared from the DMSO stock solution.[21]

-

Data Reporting: The result is reported as the soluble concentration in µg/mL or µM.

Rationale: The use of DMSO stock solutions mimics the conditions of many in vitro biological assays, providing a solubility value that is highly relevant for interpreting bioassay data and identifying potential issues of compound precipitation.

Metabolic Stability: Predicting In Vivo Clearance

The isoxazole ring, while generally stable, can be susceptible to metabolic cleavage.[22][23][24] Understanding the metabolic stability of an isoxazole carboxylate derivative is crucial for predicting its in vivo half-life and clearance. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard tool for assessing metabolic liability.[25][26][27][28]

Experimental Determination of Metabolic Stability: Liver Microsomal Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[25][28] This choice of system provides a reliable and cost-effective method to assess phase I metabolic stability.

Protocol 5.1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of an isoxazole carboxylate derivative.

Materials:

-

Test compound

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)[29]

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[29]

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

Acetonitrile (ACN) with an internal standard (for reaction termination)

-

Incubator/water bath (37°C)

-

LC-MS/MS for quantification

Procedure:

-

Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[25] Pre-warm this mixture to 37°C.

-

Initiation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.[26] After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.[26]

-

Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.[25][26] The ACN precipitates the proteins, stopping the enzymatic reaction.

-

Control Incubations: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.[25][29]

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * 1000.

-

Expertise-Driven Insight: The choice of a 1 µM substrate concentration is a pragmatic balance. It is generally assumed to be below the Michaelis-Menten constant (Km) for most CYP enzymes, allowing for the estimation of first-order kinetics.[26] However, for high-affinity compounds, this may not hold true, and follow-up experiments may be required.

Diagram 3: Metabolic Stability Assay Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. Isoxazole_Chemicalbook [chemicalbook.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. researchgate.net [researchgate.net]

- 23. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. mercell.com [mercell.com]

- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 28. mttlab.eu [mttlab.eu]

- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Spectroscopic Blueprint of a Novel Isoxazole: A Technical Guide to Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Introduction

In the landscape of modern drug discovery and materials science, the isoxazole scaffold stands as a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and diverse biological activities. The precise characterization of novel isoxazole derivatives is paramount to understanding their structure-activity relationships and ensuring their potential for therapeutic applications. This guide provides an in-depth spectroscopic analysis of a key isoxazole derivative, Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate.

Molecular Structure and Rationale for Analysis

The subject of our analysis, this compound, possesses a unique confluence of functional groups that each contribute distinct and identifiable signatures to its spectroscopic profile. A thorough analysis is essential to confirm the successful synthesis and purity of the compound, and to provide a foundational dataset for further chemical and biological investigations.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prognosis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Our predictive analysis of the ¹H and ¹³C NMR spectra is grounded in the well-documented chemical shifts of the constituent moieties: a 2-chlorophenyl ring, a substituted isoxazole core, a methyl ester, and a formyl group.

Experimental Protocol: A Validated Approach

To acquire high-resolution NMR data for compounds of this nature, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and for this guide, predictions are based on CDCl₃.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Experiments: For unambiguous assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, formyl, and methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | s | 1H | Aldehyde (-CHO) | The formyl proton is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing isoxazole ring.[1] |

| ~7.5-7.8 | m | 4H | 2-chlorophenyl | The protons on the substituted phenyl ring will appear as a complex multiplet due to spin-spin coupling. |

| ~3.9 | s | 3H | Methyl ester (-OCH₃) | The methyl protons of the ester group are deshielded by the adjacent oxygen atom and will appear as a singlet.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with each unique carbon atom giving rise to a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | Aldehyde C=O | The formyl carbon is significantly deshielded and appears at a characteristic downfield shift.[1] |

| ~165 | Isoxazole C5 | The carbon atom of the isoxazole ring bearing the formyl and carboxylate groups. |

| ~162 | Ester C=O | The carbonyl carbon of the methyl ester. |

| ~160 | Isoxazole C3 | The carbon atom of the isoxazole ring attached to the 2-chlorophenyl group. |

| ~130-135 | Aromatic C (quaternary) | The carbon atoms of the 2-chlorophenyl ring attached to the isoxazole ring and the chlorine atom. |

| ~127-132 | Aromatic CH | The protonated carbons of the 2-chlorophenyl ring. |

| ~115 | Isoxazole C4 | The carbon atom of the isoxazole ring bearing the methyl carboxylate group. |

| ~53 | Methyl ester (-OCH₃) | The carbon of the methyl group in the ester functionality.[2] |

Part 2: Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and characteristic vibrations of the aromatic and heterocyclic rings.

Experimental Protocol: Standard Methodology

A standard protocol for obtaining the IR spectrum would be:

-

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2960 | Weak | C-H stretch | Methyl C-H |

| ~1730-1715 | Strong | C=O stretch | α,β-unsaturated ester[3] |

| ~1705-1685 | Strong | C=O stretch | Aromatic aldehyde[4] |

| ~1600-1450 | Medium-Strong | C=C and C=N stretch | Isoxazole and aromatic ring |

| ~1300-1000 | Strong | C-O stretch | Ester C-O bonds[3] |

| ~750 | Strong | C-Cl stretch | 2-chlorophenyl group |

The presence of two distinct, strong carbonyl absorption bands would be a key diagnostic feature in the IR spectrum, confirming the presence of both the ester and aldehyde functionalities.

Part 3: Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural confirmation.

Experimental Protocol: A General Approach

-

Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) can also be used for softer ionization to primarily observe the molecular ion.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI-MS is expected to proceed through several key pathways, initiated by the ionization of the molecule.

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Major Fragment Ions:

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Significance |

| 279 | [M]⁺˙ | C₁₂H₈ClNO₄ | Molecular Ion |

| 250 | [M - CHO]⁺ | C₁₁H₈ClNO₃ | Loss of the formyl group is a common fragmentation for aldehydes.[5] |

| 248 | [M - OCH₃]⁺ | C₁₁H₅ClNO₄ | Loss of the methoxy radical from the ester is a characteristic fragmentation. |

| 244 | [M - Cl]⁺ | C₁₂H₈NO₄ | Loss of the chlorine atom from the phenyl ring. |

| 139 | [C₇H₄ClO]⁺ | C₇H₄ClO | Formation of the 2-chlorobenzoyl cation is a highly probable and stable fragment. |

| 111 | [C₆H₄Cl]⁺ | C₆H₄Cl | Loss of carbon monoxide from the 2-chlorobenzoyl cation. |

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in the mass spectrum, with characteristic M and M+2 peaks for all chlorine-containing fragments.

Conclusion: A Unified Spectroscopic Portrait

This technical guide provides a comprehensive and predictive spectroscopic analysis of this compound. By systematically dissecting the molecule and applying fundamental spectroscopic principles, we have constructed a detailed and reliable forecast of its NMR, IR, and MS spectra. This "spectroscopic blueprint" serves as an invaluable resource for researchers in the synthesis and characterization of this and related isoxazole derivatives. The methodologies and interpretations presented herein are designed to be self-validating, providing a clear path for the empirical confirmation of the structure and purity of this novel compound.

References

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]

-

JoVE. NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

UM Impact. The mass spectral fragmentation of isoxazolyldihydropyridines. [Link]

-

JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

-

LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

AOCS. Saturated Fatty Acids and Methyl Esters. [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of Substituted Isoxazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecule to Map — The Structural Imperative

In the landscape of medicinal chemistry and materials science, the isoxazole ring is a privileged scaffold. Its unique electronic properties and capacity for diverse intermolecular interactions have cemented its role in a plethora of applications, from blockbuster pharmaceuticals to advanced organic materials.[1][2][3][4] However, the true potential of a substituted isoxazole can only be unlocked when its three-dimensional atomic arrangement is precisely understood. The crystal structure is the ultimate arbiter of function, dictating how a molecule will interact with a biological target, how it will pack in a solid-state formulation, and what its bulk properties will be.

This guide is structured to navigate the entire workflow of crystal structure determination, from the benchtop synthesis to the final crystallographic analysis. It is written from the perspective of a seasoned scientist, emphasizing not just the procedural steps, but the critical thinking and causal reasoning behind each experimental choice. Our objective is to provide a robust framework for obtaining high-quality crystal structures of substituted isoxazoles, thereby empowering researchers to accelerate their discovery and development programs.

Part 1: The Genesis — Synthesis and Crystallization

The journey to a crystal structure begins long before the X-ray diffractometer. The first, and often most challenging, step is obtaining a single crystal of sufficient quality—typically larger than 0.1 mm, pure, and free of significant defects like cracks.[5]

Synthesis of Substituted Isoxazoles

The primary route for synthesizing the isoxazole core is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[6][7] This powerful reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the 3,5-disubstituted isoxazole ring.[6][7][8]

Rationale: The choice of precursors (the aldoxime and alkyne) directly dictates the final substitution pattern on the isoxazole ring. This is the stage where medicinal chemists can systematically vary functional groups to probe structure-activity relationships (SAR). Purity is paramount; trace impurities from the synthesis can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality structure. Therefore, rigorous purification, typically via flash column chromatography or preparative TLC, is a non-negotiable prerequisite.[9]

The Art and Science of Crystal Growth

Growing high-quality single crystals is an empirical science that requires patience and meticulous technique. The goal is to allow molecules to self-assemble slowly and orderly into a repeating lattice. Several factors influence this process, including solvent choice, saturation level, temperature, and time.[9][10]

Core Experimental Protocol: Growing Crystals by Slow Evaporation

This is the most common and often successful method for small organic molecules.[10]

-

Solvent Selection: Choose a solvent in which your isoxazole derivative is moderately soluble.[9] High solubility often leads to rapid precipitation and small, poorly formed crystals, while very low solubility may prevent crystal formation entirely.

-

Preparation of a Near-Saturated Solution: In a clean, dust-free vial (e.g., a 4 mL scintillation vial), dissolve the purified isoxazole compound in a minimal amount of the chosen solvent. Gentle warming can be used to aid dissolution.

-

Filtration (Critical Step): Filter the solution through a clean glass pipette with a small plug of cotton or glass wool into a new, clean vial.

-

Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncturing the cap with a needle or using parafilm with a few pinholes allows for slow solvent evaporation over several days to weeks.[10]

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[9] Mechanical disturbances can disrupt the delicate process of crystal growth.

-

Patience: Do not disturb the vial. Allow time for the solvent to evaporate and for crystals to form. This can take anywhere from a few days to several weeks.[9]

Troubleshooting Crystal Growth:

-

Oiling Out: If the compound precipitates as an oil, it is likely too soluble in the chosen solvent, or the solution is supersaturated.[10] Try a solvent in which the compound is less soluble or use a binary solvent system.

-

Microcrystals: If only very small crystals form, the nucleation rate is too high. Slow down the evaporation rate (e.g., by using a vial with a smaller opening) or reduce the concentration.

-

No Crystals: If no crystals form, the compound may not be pure enough, or the solution may be undersaturated. Try concentrating the solution slightly or exploring alternative techniques like vapor diffusion or slow cooling.

| Crystal Growth Technique | Principle | Best Suited For |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Compounds that are stable and have moderate solubility.[10] |

| Vapor Diffusion | An anti-solvent (precipitant) slowly diffuses into the compound's solution, reducing solubility. | Small quantities of material; when slow evaporation fails.[9] |

| Slow Cooling | A saturated solution at a higher temperature is slowly cooled, causing crystallization. | Compounds with temperature-dependent solubility.[9] |

Part 2: The Experiment — Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure.[5] The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal.[11]

The Principle of Diffraction

A crystal is composed of a repeating three-dimensional array of molecules called a unit cell. When a monochromatic X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Because of the periodic arrangement of atoms in the lattice, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a pattern of discrete diffracted beams (reflections). The angles and intensities of these reflections contain the information needed to reconstruct the electron density within the crystal.[5][12]

Data Collection Workflow

The process of collecting diffraction data is highly automated using a modern diffractometer.

Step-by-Step Data Collection Protocol:

-

Crystal Selection & Mounting:

-

Under a microscope, select a crystal that is well-formed, clear, and appropriately sized (0.1-0.3 mm).[13]

-

Carefully pick up the crystal using a cryo-loop and a small amount of cryoprotectant oil (e.g., Paratone-N).

-

Mount the loop onto a goniometer head on the diffractometer.

-

-

Cryo-cooling:

-

Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K).

-

Rationale: Cryo-cooling serves two critical purposes. First, it significantly reduces the thermal motion of the atoms, resulting in sharper diffraction spots and a more precise structure. Second, it protects the often-sensitive organic molecules from radiation damage caused by the intense X-ray beam.

-

-

Unit Cell Determination:

-

A short series of initial X-ray images (frames) are collected as the crystal is rotated.

-

The instrument's software analyzes the positions of the first few reflections to determine the dimensions and symmetry of the unit cell.

-

-

Data Collection Strategy:

-

Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to measure a complete and redundant set of diffraction data. This involves a series of runs where the crystal is rotated through different angles while X-ray frames are continuously recorded.[5]

-

-

Data Integration:

-

After collection, the raw image files are processed. The software locates each diffraction spot, measures its intensity, and subtracts the background noise.[11] This process reduces the thousands of images to a single reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.[12]

-

Part 3: The Solution — From Data to Structure

The reflection file does not directly yield the structure. It contains the amplitudes of the scattered waves, but the crucial phase information is lost during the experiment. This is the "phase problem" of crystallography.[13] Solving this problem is the key to generating an electron density map and, ultimately, the molecular structure.[11][12]

The Crystallographic Workflow

The process of solving and refining a crystal structure is an iterative cycle of calculation, interpretation, and modeling, typically performed using a software suite like SHELX or Olex2.[14]

Structure Solution and Refinement

-

Structure Solution: For small molecules like substituted isoxazoles, Direct Methods are almost always used to solve the phase problem. Programs like SHELXT use statistical relationships between the intensities of strong reflections to generate initial phase estimates.[15] This allows for the calculation of an initial electron density map.

-

Model Building: The initial map should show distinct peaks of electron density corresponding to the heavier atoms (O, N, C) of the isoxazole derivative. The crystallographer then fits a molecular model to these peaks.

-

Structure Refinement: This is an iterative, non-linear least-squares process performed by programs like SHELXL.[16] The algorithm adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other variables to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.

-

Self-Validation: The quality of the refinement is monitored using key metrics. The R1 value is a residual factor that indicates the agreement between observed and calculated structure factor amplitudes; a value below 5% (0.05) is generally considered excellent for small molecules. The Goodness of Fit (GooF) should be close to 1.0, indicating that the model correctly describes the data.

-

Part 4: The Insight — Analysis and Interpretation

A solved crystal structure is a rich source of chemical information. The final output is typically a Crystallographic Information File (CIF), a standard text format that contains all the information about the experiment and the final refined model.[17][18]

Molecular Geometry

The primary result is the precise 3D geometry of the isoxazole molecule. This includes:

-

Bond Lengths and Angles: These can confirm the expected connectivity and reveal any strain or unusual electronic effects within the molecule.

-

Torsion Angles: These define the conformation of flexible substituent groups. For drug development, this is critical as it reveals the low-energy, solid-state conformation of the molecule, which can be compared to its predicted binding pose in a protein active site. In one reported structure, for instance, the isoxazole ring was found to be nearly orthogonal to an attached anthracene ring system, with a dihedral angle of 89.65 (5)°.[19]

Table 1: Example Crystallographic Data Summary for a Hypothetical Substituted Isoxazole

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₇N O₂Cl | Defines the elemental composition. |

| Formula Weight | 208.62 | Molecular mass. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| a, b, c (Å) | 8.54, 15.67, 7.21 | Unit cell dimensions. |

| β (°) | 98.5 | Unit cell angle. |

| Volume (ų) | 955.4 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Final R1 [I>2σ(I)] | 0.035 | A low R-factor indicates a high-quality refinement. |

| wR2 (all data) | 0.089 | A weighted R-factor based on all data. |

| Goodness-of-Fit (GooF) | 1.05 | A value near 1 indicates a good model fit. |

Intermolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. The way molecules pack together is governed by a network of non-covalent interactions, which are fundamental to understanding a material's properties, such as solubility, stability, and melting point.[20][21]

-

Hydrogen Bonds: Strong, directional interactions involving a hydrogen atom donor (e.g., O-H, N-H) and an acceptor (e.g., N, O).

-

Halogen Bonds: Similar to hydrogen bonds, where an electrophilic region on a halogen atom interacts with a nucleophile.

-

π-π Stacking: Attractive interactions between aromatic rings, like the isoxazole ring itself or substituted phenyl groups.

-

van der Waals Forces: Weaker, non-directional attractive forces.

Tools like Mercury or CrystalExplorer can be used to visualize and quantify these interactions.[14] Hirshfeld surface analysis is a powerful technique for mapping and quantifying the different types of intermolecular contacts a molecule makes in the crystal.[20][22]

By understanding these interactions, scientists can engage in crystal engineering—the rational design of crystals with desired properties. For drug development professionals, this knowledge is vital for identifying stable polymorphs and designing formulations with optimal bioavailability.

Conclusion

The determination of a substituted isoxazole's crystal structure is a multi-step process that bridges synthetic chemistry, physics, and computational analysis. Each step, from purification to refinement, is a self-validating system where meticulous execution directly impacts the quality of the final result. The resulting three-dimensional model is not merely a picture; it is a detailed blueprint that provides profound insights into molecular conformation, intermolecular forces, and solid-state behavior. For researchers in drug discovery and materials science, mastering this technique is essential for making informed, structure-driven decisions that accelerate innovation.

References

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available from: [Link].

-

Wikipedia. X-ray crystallography. Wikipedia. Available from: [Link].

-

Cleasby, A. & Yon, J. (1998). x Ray crystallography. PMC. Available from: [Link].

-

University of Texas at Dallas. Resources – Crystallography Center. UT Dallas Research Labs. Available from: [Link].

-

Thao, A. et al. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design, ACS Publications. Available from: [Link].

-

Lachicotte, R.J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link].

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link].

-

International Union of Crystallography. Journal of Applied Crystallography. IUCr Journals. Available from: [Link].

-

Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link].

-

Li, C. et al. (2022). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. Acta Crystallographica Section E: Crystallographic Communications, 78(7). Available from: [Link].

-

RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Available from: [Link].

-

Groom, C.R. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, RSC Publishing. Available from: [Link].

-

Scientific Research Publishing. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available from: [Link].

-

Spackman, M.A. & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. Available from: [Link].

-

ResearchGate. Journal of Applied Crystallography. ResearchGate. Available from: [Link].

-

Zhang, X. et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Available from: [Link].

-

ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available from: [Link].

-

International Union of Crystallography. Acta Crystallographica Section E Volume 78, Part 7, July 2022. IUCr Journals. Available from: [Link].

-

Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. CCDC. Available from: [Link].

-

Groom, C.R. (2019). Making Crystallographic Data FAIR(er). International Union of Crystallography. Available from: [Link].

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link].

-

International Union of Crystallography. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Available from: [Link].

-

International Union of Crystallography. Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. Available from: [Link].

-

Sheldrick, G.M. The SHELX-97 Manual. Available from: [Link].

-

LinkedIn. Isoxazole Derivative: Significance and symbolism. LinkedIn. Available from: [Link].

-

Wang, Y. et al. (2021). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available from: [Link].

-

MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available from: [Link].

-

CoreTrustSeal. Cambridge Crystallographic Data Centre. CoreTrustSeal. Available from: [Link].

-

International Union of Crystallography. Journal of Applied Crystallography. IUCr Journals. Available from: [Link].

-

International Union of Crystallography. Archive of Acta Crystallographica Section E. IUCr Journals. Available from: [Link].

-

Sheldrick, G.M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. University of Rennes. Available from: [Link].

-

Helliwell, J.R. (2020). Data Collection for Crystallographic Structure Determination. PMC. Available from: [Link].

-

Staples, R.J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available from: [Link].

-

ResearchGate. A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available from: [Link].

-

MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available from: [Link].

-

PMC. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available from: [Link].

-

YouTube. The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. Available from: [Link].

-

PMC. Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. PMC. Available from: [Link].

-

International Union of Crystallography. Information about Journal of Applied Crystallography. IUCr Journals. Available from: [Link].

-

ResearchGate. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL | Request PDF. ResearchGate. Available from: [Link].

-

ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link].

-

International Journal of Pure and Applied Mathematics. DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Available from: [Link].

-

PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link].

-

MIT OpenCourseWare. The SHELX package. MIT OpenCourseWare. Available from: [Link].

-

YouTube. How to: Access Structures. YouTube. Available from: [Link].

-

Journal of the American Chemical Society. Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society. Available from: [Link].

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. How To [chem.rochester.edu]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 13. fiveable.me [fiveable.me]

- 14. Resources – Crystallography Center [labs.utdallas.edu]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. coretrustseal.org [coretrustseal.org]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 21. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 22. Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 3-(2-chlorophenyl)-5-formylisoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and capacity for diverse molecular interactions have led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide explores the potential biological activities of 3-(2-chlorophenyl)-5-formylisoxazole, a specific derivative for which direct pharmacological data is not extensively published. By examining the established biological roles of structurally related isoxazoles, we will extrapolate potential mechanisms of action and provide a comprehensive framework for its synthesis, in silico analysis, and in vitro/in vivo biological evaluation. This document serves as a technical roadmap for researchers aiming to investigate this promising compound.

The Isoxazole Scaffold: A Foundation for Diverse Bioactivity

Isoxazoles are aromatic heterocycles containing adjacent nitrogen and oxygen atoms, a configuration that imparts a unique set of physicochemical properties. This structure is found in numerous FDA-approved drugs and clinical candidates, demonstrating its versatility and acceptance as a pharmacophore.[2] The isoxazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding, and engage in various non-covalent interactions with biological targets, making it a highly adaptable building block in drug design. Derivatives have been developed to target a wide array of biological pathways, from enzyme inhibition to receptor modulation.[3][5]

The subject of this guide, 3-(2-chlorophenyl)-5-formylisoxazole, possesses two key features that suggest significant therapeutic potential:

-

The 3-(2-chlorophenyl) group: The presence of a halogen, specifically chlorine, on the phenyl ring can enhance membrane permeability and introduce specific electronic effects that may improve binding affinity to target proteins.[2][6]

-

The 5-formyl group (-CHO): The aldehyde at the 5-position is a reactive electrophile. It can readily form Schiff bases with primary amino groups (e.g., lysine residues in proteins) or participate in other covalent or non-covalent interactions, potentially leading to potent and specific inhibition of biological targets.

While the synthesis of this exact molecule is not detailed in readily available literature, closely related structures like 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride are well-documented, indicating that synthetic routes are established and feasible.[7][8]

Potential Therapeutic Applications and Investigational Workflows

Based on extensive literature on analogous isoxazole compounds, we can hypothesize several key biological activities for 3-(2-chlorophenyl)-5-formylisoxazole.[1][3][9]

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of key signaling enzymes like kinases, and disruption of tubulin polymerization.[5][10][11] The introduction of the isoxazole moiety into other molecules has been shown to induce apoptosis in various cancer cell lines.[5]

Hypothesized Mechanism: The 3-(2-chlorophenyl)-5-formylisoxazole compound could exert cytotoxic effects by targeting key proteins involved in cell cycle regulation or survival pathways. The formyl group could covalently bind to nucleophilic residues in the active sites of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases.[5]

Experimental Workflow: In Vitro Cytotoxicity Assessment

The initial screening for anticancer activity is typically performed using a cell viability assay, such as the MTT or MTS assay, across a panel of cancer cell lines.[12][13]

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay [12][14]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][15]

-

Compound Preparation: Prepare a stock solution of 3-(2-chlorophenyl)-5-formylisoxazole in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Illustrative Data Presentation

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast) | 3-(2-chlorophenyl)-5-formylisoxazole | 12.5 |

| HCT116 (Colon) | 3-(2-chlorophenyl)-5-formylisoxazole | 8.9 |

| A549 (Lung) | 3-(2-chlorophenyl)-5-formylisoxazole | 21.3 |

| Doxorubicin | (Positive Control) | 0.5 |

Antimicrobial Activity

The isoxazole scaffold is present in several antibacterial and antifungal agents.[1][2][4] These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[2] For example, some isoxazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[16]

Hypothesized Mechanism: The compound could inhibit bacterial growth by targeting enzymes unique to prokaryotes, such as those involved in cell wall biosynthesis or folic acid metabolism. The electrophilic formyl group could be key to forming a covalent bond with an active site residue of a target enzyme, leading to irreversible inhibition.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution Assay [16]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 3-(2-chlorophenyl)-5-formylisoxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only). A standard antibiotic like Ciprofloxacin can be used as a reference.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Illustrative Data Presentation

| Microorganism | Compound | MIC (µg/mL) |

| S. aureus (Gram +) | 3-(2-chlorophenyl)-5-formylisoxazole | 16 |

| E. coli (Gram -) | 3-(2-chlorophenyl)-5-formylisoxazole | 32 |

| C. albicans (Fungus) | 3-(2-chlorophenyl)-5-formylisoxazole | 64 |

| Ciprofloxacin | (Positive Control) | 1 |

Anti-inflammatory Activity

Many isoxazole derivatives are known to possess potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9][18][19] Valdecoxib, a selective COX-2 inhibitor, is a well-known example featuring an isoxazole core.[2]

Hypothesized Mechanism: The compound may act as a selective or non-selective inhibitor of COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[20][21] Molecular docking studies on similar isoxazole derivatives have shown that the isoxazole ring can fit into the active site of COX enzymes.[20]

Experimental Workflow: In Vivo and In Vitro Assessment

A dual approach is often used: an in vivo model to assess overall efficacy and an in vitro assay to determine the specific molecular target.[22][23][24]

Caption: Dual workflow for evaluating anti-inflammatory potential.

Detailed Protocol: Carrageenan-Induced Rat Paw Edema (In Vivo) [21][25]

-

Animal Grouping: Use Wistar albino rats, divided into groups: a control group, a standard drug group (e.g., Diclofenac Sodium), and test groups receiving different doses of 3-(2-chlorophenyl)-5-formylisoxazole.

-

Drug Administration: Administer the test compound and standard drug orally 1 hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the injection and at 1, 2, 3, and 4 hours after.

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Illustrative Data Presentation

| Treatment Group (10 mg/kg) | % Edema Inhibition at 3h |

| Vehicle Control | 0% |

| 3-(2-chlorophenyl)-5-formylisoxazole | 55.4% |

| Diclofenac Sodium (Standard) | 68.2% |

The Role of In Silico Studies: Prediction and Prioritization

Before embarking on synthesis and wet-lab experiments, computational methods can provide valuable insights and help prioritize candidates. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in this regard.[16][26][27]

-